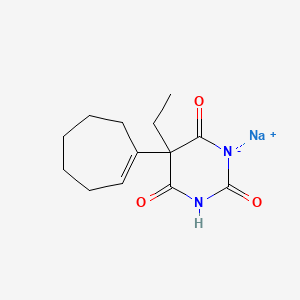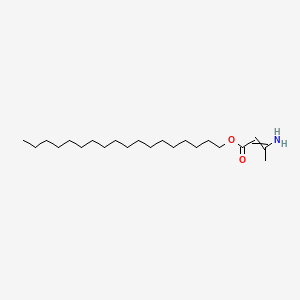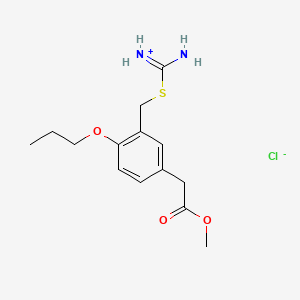
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzene ring substituted with an aminoiminomethylthio group, a propoxy group, and an acetic acid methyl ester group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzene ring substituents:
Acetic acid methyl ester formation: This step involves esterification of the acetic acid group using methanol and an acid catalyst.
Final assembly: The final step involves combining the substituted benzene ring with the acetic acid methyl ester under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride: Similar structure but with a butoxy group instead of a propoxy group.
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid methyl ester monohydrochloride: Different core structure but similar functional groups.
Uniqueness
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
42024-63-5 |
|---|---|
Formule moléculaire |
C14H21ClN2O3S |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
[amino-[[5-(2-methoxy-2-oxoethyl)-2-propoxyphenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-3-6-19-12-5-4-10(8-13(17)18-2)7-11(12)9-20-14(15)16;/h4-5,7H,3,6,8-9H2,1-2H3,(H3,15,16);1H |
Clé InChI |
AJRODWWJXBNZOA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)CC(=O)OC)CSC(=[NH2+])N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


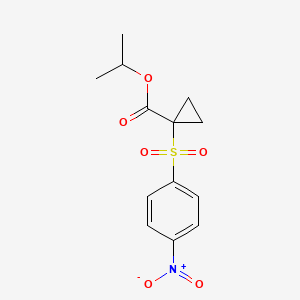
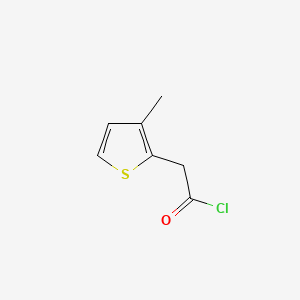
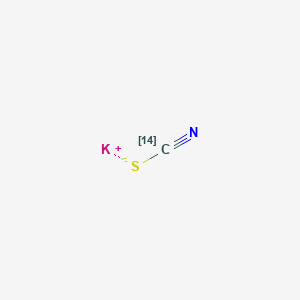




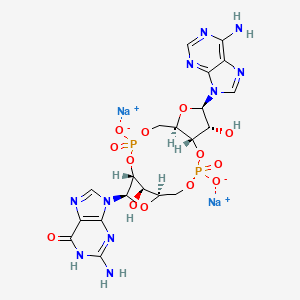


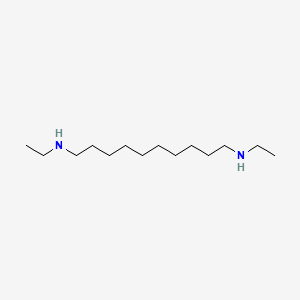
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
